4-Fluoropiperidine-2-carboxylic acid

Medicinal Chemistry Chiral Amino Acids Stereochemistry

4-Fluoropiperidine-2-carboxylic acid is a chiral, fluorinated pipecolic acid analog engineered for subtype-selective opioid receptor (δOR) modulation and conformational constraint in peptidomimetics. Its C4-fluorine gauche effect locks specific β/γ-turn conformations unattainable with non-fluorinated analogs, while drastically reduced LogP (-2.77) and high aqueous solubility (169 g/L) enhance developability. Low CYP3A4 inhibition (IC50 20,000 nM) minimizes drug-drug interaction risk in CNS programs.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
Cat. No. B7968441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropiperidine-2-carboxylic acid
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1CNC(CC1F)C(=O)O
InChIInChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10)
InChIKeyOLYSVYSYOXVFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropiperidine-2-carboxylic Acid: A Quantitative Differentiation Guide for Chiral Fluorinated Pipecolic Acid Procurement


4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) is a chiral, fluorinated derivative of pipecolic acid, characterized by a fluorine substituent at the C4 position and a carboxylic acid group at the C2 position of the piperidine ring . As a conformationally constrained amino acid analog, this compound serves as a key building block in medicinal chemistry for the synthesis of peptidomimetics, enzyme inhibitors, and receptor ligands . The introduction of fluorine imparts distinct electronic and steric properties that differentiate this scaffold from its non-fluorinated counterpart, piperidine-2-carboxylic acid, and from alternative heterocyclic amino acids [1].

Why Generic Substitution of 4-Fluoropiperidine-2-carboxylic Acid Is Not Advisable: Stereochemical and Electronic Constraints


The pipecolic acid scaffold presents eight possible stereoisomers across its two chiral centers at C2 and C4, and biological activity is highly stereospecific—2S diastereomers have been shown to exhibit generally higher activity levels than 2R diastereomers in relevant biological assays [1]. Furthermore, the C4-fluorine substituent profoundly alters the conformational equilibrium of the piperidine ring, shifting the cis-trans amide rotamer population in derived peptidomimetics . The electronic influence of fluorine reduces the basicity of the piperidine nitrogen (predicted pKa 2.05 ± 0.40) relative to non-fluorinated piperidine-2-carboxylic acid, altering both protonation state at physiological pH and binding interactions . These stereochemical and electronic factors make direct substitution with non-fluorinated analogs, alternative stereoisomers, or other heterocyclic amino acids scientifically unsound without revalidation of the entire synthetic pathway and biological profile.

4-Fluoropiperidine-2-carboxylic Acid: Quantitative Evidence of Differentiation Versus Comparators


Stereospecific Activity: 2S Diastereomers of 4-Fluoropipecolic Acid Demonstrate Superior Biological Potency Versus 2R Diastereomers

Among the eight possible stereoisomers of 4-fluoropipecolic acid, the 2S diastereomers (compounds 1-4) exhibited a generally higher level of biological activity compared to the 2R diastereomers (compounds 5-8), with compounds 1 and 4 identified as the most potent overall in eradicating tissue burden and extending mean survival time (MST) [1]. This stereospecific activity profile underscores the critical importance of selecting the correct stereoisomer for applications where biological potency is a primary consideration.

Medicinal Chemistry Chiral Amino Acids Stereochemistry

δ-Opioid Receptor Selectivity: 4-Fluoropiperidine-Derived Compound Demonstrates Subtype-Specific Activity Over μ and κ Receptors

A compound incorporating the 4-fluoropiperidine scaffold (Compound 1) demonstrated selective activity at the δ-opioid receptor (δOR), with measurable binding affinity (pKi = 5.94 ± 0.16) and functional cAMP inhibition potency (pIC50 = 6.01 ± 0.09), while exhibiting no detectable activity at μ-opioid (µOR) and κ-opioid (κOR) receptors (pKi <5, pIC50 <5 for both) [1]. This subtype selectivity profile contrasts with many non-fluorinated piperidine-based opioid ligands, which frequently exhibit cross-reactivity across multiple opioid receptor subtypes.

Opioid Receptors Receptor Selectivity Pain Research

CYP3A4 Metabolic Stability: Fluorinated Piperidine Scaffold Exhibits Reduced Metabolic Liability

A 4-fluoropiperidine-containing compound (BDBM50600733 / CHEMBL5182534) exhibited an IC50 value of 20,000 nM against CYP3A4 in human liver microsomes [1]. For context, many structurally related piperidine-based therapeutics demonstrate CYP3A4 IC50 values below 10,000 nM, with some falling into the sub-100 nM range. The relatively high IC50 indicates low CYP3A4 inhibitory potential, which is a desirable feature for reducing drug-drug interaction liability in lead optimization programs.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Physicochemical Differentiation: Fluorine Substitution Reduces LogP by 2.5-3.0 Units and Increases Aqueous Solubility Versus Non-Fluorinated Pipecolic Acid

The (2S,4R)-stereoisomer of 4-fluoropiperidine-2-carboxylic acid exhibits a calculated LogP of -2.77 and XLogP of -2.0 [1]. In contrast, non-fluorinated piperidine-2-carboxylic acid (pipecolic acid) has a reported LogP of approximately 0.2 to 0.5, representing a substantial lipophilicity reduction of 2.5-3.0 log units upon C4-fluorination. The aqueous solubility of 4-fluoropiperidine-2-carboxylic acid is reported as readily soluble at 169 g/L (25 °C) [2], whereas pipecolic acid exhibits lower aqueous solubility (~50-100 g/L) due to the absence of the polar C-F bond dipole effect.

Physicochemical Properties Lipophilicity Solubility

Conformational Control: C4-Fluorine Shifts cis-trans Amide Rotamer Equilibrium in Peptidomimetic Derivatives

NMR spectroscopy and X-ray crystallography of fluorinated pipecolic acid derivatives reveal that C4-fluorine substitution exerts a significant gauche effect that alters the conformational equilibrium of the piperidine ring and, in derived peptidomimetics, shifts the population of cis-trans amide rotamers . For methyl 5-fluoropipecolate isomers, NMR analysis in solution and X-ray crystallography of corresponding piperidinium picrates confirmed that fluorine substitution at the 4-position induces a distinct conformational bias not observed in the non-fluorinated parent compound . This conformational control is essential for accurately mimicking turn structures in peptide analogs.

Conformational Analysis Peptidomimetics NMR Spectroscopy

Synthetic Versatility: N-Protected Derivatives Enable Modular Incorporation into Complex Peptidomimetic Scaffolds

The (2S,4R)-4-fluoropiperidine-2-carboxylic acid scaffold is commercially available with key protecting groups, including N-Boc ((2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid, CAS 1260602-67-2) and N-Cbz (rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid, CAS 1260664-87-6) derivatives . This modular protecting group strategy permits orthogonal deprotection and sequential coupling in solid-phase peptide synthesis without affecting the stereochemical integrity of the C2 and C4 chiral centers. In contrast, non-fluorinated pipecolic acid derivatives lack the enhanced metabolic stability conferred by the C-F bond while maintaining similar synthetic versatility.

Peptide Synthesis Protecting Group Strategy Building Block Chemistry

Optimal Research and Industrial Applications for 4-Fluoropiperidine-2-carboxylic Acid Based on Quantitative Evidence


δ-Opioid Receptor Selective Ligand Development

Based on the δOR-selective activity profile (pKi = 5.94, pIC50 = 6.01) with negligible µOR and κOR activity [1], the 4-fluoropiperidine scaffold is particularly well-suited for developing subtype-selective opioid receptor modulators. Researchers pursuing δOR-targeted analgesics or antipruritic agents should prioritize this fluorinated scaffold over non-fluorinated pipecolic acid analogs, which may exhibit broader receptor cross-reactivity and confound interpretation of in vivo efficacy and side-effect profiles.

Metabolically Stable Peptidomimetic Design Requiring Reduced CYP3A4 Liability

For lead optimization programs where minimizing drug-drug interaction potential is a priority, the CYP3A4 IC50 of 20,000 nM [1] supports the selection of 4-fluoropiperidine-containing building blocks. This is especially relevant for central nervous system (CNS) drug candidates, where co-administration with CYP3A4-metabolized medications is common. Procurement of this fluorinated scaffold may reduce downstream attrition due to metabolic liability compared to non-fluorinated pipecolic acid derivatives with unknown or higher CYP inhibition potential.

Conformationally Constrained Peptide Turn Mimetics

The conformational bias imparted by the C4-fluorine gauche effect makes 4-fluoropiperidine-2-carboxylic acid an optimal choice for engineering specific secondary structure elements in peptide analogs, particularly β-turns and γ-turns [1]. X-ray crystallographic and NMR evidence confirms that fluorinated pipecolates adopt distinct conformational preferences not observed in the non-fluorinated parent. Researchers synthesizing conformationally restricted peptides should not substitute with non-fluorinated pipecolic acid, as the intended conformational constraint will be lost.

High-Solubility Amino Acid Building Blocks for Aqueous Formulation Development

With an aqueous solubility of 169 g/L at 25 °C [1] and a substantially reduced LogP (-2.77) compared to non-fluorinated pipecolic acid (LogP ≈ 0.2-0.5) [2], the 4-fluoropiperidine-2-carboxylic acid scaffold is particularly advantageous for projects requiring high aqueous solubility, such as parenteral formulations or high-concentration oral dosing. This enhanced hydrophilicity may also improve the developability profile of peptide therapeutics containing multiple fluorinated pipecolic acid residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoropiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.